3-Acetoxy-4-bromobutanoic acid
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Overview
Description
3-Acetoxy-4-bromobutanoic acid is an organic compound with the molecular formula C6H9BrO4. It is a derivative of butanoic acid, where the hydrogen atom at the third carbon is replaced by an acetoxy group, and the hydrogen atom at the fourth carbon is replaced by a bromine atom. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Acetoxy-4-bromobutanoic acid can be synthesized through several methods. One common approach involves the reaction of 4-bromobutyric acid with acetic anhydride in the presence of a catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 0°C to 50°C. The reaction can be represented as follows:
4-Bromobutyric acid+Acetic anhydride→3-Acetoxy-4-bromobutanoic acid+Acetic acid
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting the reaction parameters, such as temperature, pressure, and the concentration of reactants.
Chemical Reactions Analysis
Types of Reactions
3-Acetoxy-4-bromobutanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, to form 3-acetoxybutanoic acid.
Hydrolysis: The acetoxy group can be hydrolyzed to form 4-bromobutanoic acid.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Substitution: 3-Acetoxybutanoic acid.
Hydrolysis: 4-Bromobutanoic acid.
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols.
Scientific Research Applications
3-Acetoxy-4-bromobutanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with cellular components.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-acetoxy-4-bromobutanoic acid involves its interaction with various molecular targets and pathways. The acetoxy group can undergo hydrolysis, releasing acetic acid and forming 4-bromobutanoic acid, which can further interact with biological molecules. The bromine atom can participate in substitution reactions, altering the compound’s reactivity and interactions with enzymes and other proteins.
Comparison with Similar Compounds
Similar Compounds
4-Bromobutanoic acid: Lacks the acetoxy group, making it less reactive in certain substitution reactions.
3-Acetoxybutanoic acid:
4-Bromo-2-butanone: Contains a ketone group instead of a carboxylic acid, leading to different chemical properties and reactivity.
Uniqueness
3-Acetoxy-4-bromobutanoic acid is unique due to the presence of both the acetoxy and bromine groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions makes it a valuable intermediate in organic synthesis and a subject of interest in scientific research.
Properties
IUPAC Name |
3-acetyloxy-4-bromobutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrO4/c1-4(8)11-5(3-7)2-6(9)10/h5H,2-3H2,1H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYWNWBFHMUEPNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(CC(=O)O)CBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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